molecular formula C7H5IN4 B8793983 4-(1H-Imidazol-1-yl)-5-iodopyrimidine

4-(1H-Imidazol-1-yl)-5-iodopyrimidine

Cat. No.: B8793983
M. Wt: 272.05 g/mol
InChI Key: XQAOQVTWYMMJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Imidazol-1-yl)-5-iodopyrimidine is a useful research compound. Its molecular formula is C7H5IN4 and its molecular weight is 272.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-Imidazol-1-yl)-5-iodopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Imidazol-1-yl)-5-iodopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5IN4

Molecular Weight

272.05 g/mol

IUPAC Name

4-imidazol-1-yl-5-iodopyrimidine

InChI

InChI=1S/C7H5IN4/c8-6-3-10-4-11-7(6)12-2-1-9-5-12/h1-5H

InChI Key

XQAOQVTWYMMJJD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=NC=NC=C2I

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of 4-(imidazol-1-yl)-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(imidazol-1-yl)-5-iodopyrimidine (CAS 1428881-71-3), a critical heterocyclic building block in medicinal chemistry.

Executive Summary

4-(imidazol-1-yl)-5-iodopyrimidine is a bifunctional heteroaromatic scaffold widely utilized in the development of kinase inhibitors and antiviral agents. Its structure features an electron-deficient pyrimidine core substituted with a reactive iodine atom at the C5 position and an imidazole moiety at the C4 position. The iodine substituent serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the imidazole ring provides hydrogen-bonding interactions essential for binding to biological targets (e.g., ATP-binding pockets).

Property Data
CAS Number 1428881-71-3
Molecular Formula C₇H₅IN₄
Molecular Weight 272.05 g/mol
Core Scaffold Pyrimidine
Key Substituents 5-Iodo (Electrophile/Coupling partner), 4-(1H-imidazol-1-yl)
Primary Utility Intermediate for kinase inhibitors (p38 MAPK, EGFR)

Chemical Structure & Electronic Properties[1]

Structural Analysis

The molecule consists of a central pyrimidine ring.[1] At the C4 position , a nitrogen atom from the imidazole ring (N1) forms a C-N bond, creating a bi-heteroaryl system. At the C5 position , an iodine atom provides significant steric bulk and high polarizability.

  • Pyrimidine Core: Highly electron-deficient due to the two nitrogen atoms. This makes the ring susceptible to nucleophilic attacks, although the 4-position is already occupied by the imidazole.

  • 5-Iodo Substituent: The C-I bond is weak relative to C-Br or C-Cl, making it highly reactive toward oxidative addition by transition metals (Pd, Cu). This is the primary site for structural diversification.

  • Imidazole Moiety: Attached via its N1 nitrogen. The C2 proton of the imidazole is acidic (pKa ~32 in DMSO), while the N3 nitrogen remains basic, capable of accepting hydrogen bonds or coordinating metals.

Reactivity Profile

The molecule exhibits orthogonal reactivity:

  • C5-Position (Iodine): Reacts via Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira).

  • C2-Position (Pyrimidine): The most electron-deficient site, susceptible to nucleophilic aromatic substitution (S_NAr) or oxidation (N-oxide formation).

  • Imidazole Ring: The N3 nitrogen can act as a nucleophile or ligand.

Experimental Synthesis Protocol

The most robust synthetic route involves the nucleophilic aromatic substitution (S_NAr) of 4-chloro-5-iodopyrimidine with imidazole .

Reagents & Materials
  • Precursor: 4-Chloro-5-iodopyrimidine (1.0 equiv)

  • Nucleophile: 1H-Imidazole (1.1 – 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Solvent: Anhydrous DMF or DMSO

  • Atmosphere: Nitrogen or Argon (recommended to prevent hydrolysis)

Step-by-Step Methodology
  • Reaction Setup:

    • Charge a dry round-bottom flask with 4-chloro-5-iodopyrimidine (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).

    • Add K₂CO₃ (2.0 equiv) and imidazole (1.2 equiv).

    • Note: If using NaH (60% dispersion), add it slowly at 0°C to a solution of imidazole in DMF first to generate the imidazolide anion, then add the pyrimidine.

  • Reaction:

    • Heat the mixture to 80–100°C under inert atmosphere.

    • Monitor via TLC (Hexane:Ethyl Acetate, 1:1) or LC-MS.[2] The reaction typically completes in 4–12 hours.

    • Endpoint: Disappearance of the starting chloride and appearance of the polar product spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (10x volume).

    • Precipitation: The product often precipitates as a white or off-white solid.[3] Stir for 30 minutes.

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.

  • Purification:

    • Recrystallize from Ethanol or Isopropanol if necessary.

    • Alternatively, purify via flash column chromatography (DCM/MeOH gradient) if the product does not precipitate cleanly.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Chloro-5-iodopyrimidine Reagents Add: Imidazole (1.2 eq) K2CO3 (2.0 eq) DMF Start->Reagents Reaction Heat: 80-100°C 4-12 Hours Reagents->Reaction Quench Quench: Pour into Ice/Water Reaction->Quench Isolate Isolate: Filtration & Washing Quench->Isolate Product Product: 4-(imidazol-1-yl)-5-iodopyrimidine Isolate->Product

Caption: Standard S_NAr synthesis workflow for generating the target scaffold from chlorinated precursors.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following spectral features must be verified.

Technique Expected Signal / Observation
¹H NMR (DMSO-d₆) Pyrimidine: Singlet at ~8.8-9.2 ppm (H-2), Singlet at ~8.5-8.9 ppm (H-6). Imidazole: Three distinct peaks. H-2' (most deshielded, ~8.0-8.5 ppm), H-4', H-5' (~7.0-7.8 ppm).
LC-MS (ESI+) [M+H]⁺ = 273.0 . Isotopic pattern should show typical Iodine lack of M+2 intensity (unlike Cl/Br).
Appearance White to pale yellow crystalline solid.

Critical Quality Attribute (CQA):

  • Regioselectivity: Ensure the imidazole is attached via N1 . Attachment via C2 or C4 is rare under these conditions but can occur if the imidazole is metalated incorrectly. NMR coupling constants of the imidazole ring confirm N1-linkage (distinct H4/H5 coupling).

Applications in Drug Discovery[2][5]

This molecule is a "privileged structure" intermediate.[3] The iodine atom allows for the rapid generation of libraries via cross-coupling.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids yields 4-(imidazol-1-yl)-5-arylpyrimidines , a scaffold found in p38 MAP kinase inhibitors.

Protocol:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ or K₃PO₄

  • Solvent: Dioxane/Water (4:1)

  • Temp: 90°C

Functionalization Logic Diagram

ReactivityLogic Center 4-(imidazol-1-yl)-5-iodopyrimidine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Target: Kinase Inhibitors Center->Suzuki C-C Bond Formation (C5) Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu) Target: Rigid Linkers Center->Sonogashira C-C Bond Formation (C5) Heck Heck Reaction (Alkene, Pd) Target: Vinyl Derivatives Center->Heck C-C Bond Formation (C5)

Caption: Divergent synthesis pathways utilizing the C5-iodine handle for library generation.

References

  • ChemicalBook. (n.d.). 4-(1H-imidazol-1-yl)-5-iodoPyrimidine (CAS 1428881-71-3).[4] Retrieved from

  • BenchChem. (2025).[1][2][3][5][6] An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. Retrieved from

  • Bellina, F., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Journal of Organic Chemistry. Retrieved from

  • MDPI. (2022). Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine. Molecules. Retrieved from

  • PubChem. (n.d.). 1H-Imidazo[4,5-c]pyridine and related scaffolds. National Library of Medicine. Retrieved from

Sources

Strategic Exploitation of the 5-Iodopyrimidine-Imidazole Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

In the landscape of kinase inhibitor design, the pyrimidine heterocycle remains a privileged structure due to its ability to mimic the adenine ring of ATP. However, the 5-iodopyrimidine-imidazole scaffold represents a more sophisticated, high-utility evolution of this core.

This guide focuses on the technical exploitation of this specific scaffold, where the 5-iodo position acts as a critical synthetic "pivot point" (linchpin) for late-stage diversification, and the imidazole moiety serves as a versatile hinge-binding or solvent-exposed motif.

Why this scaffold matters:

  • Regiochemical Control: The 5-position of the pyrimidine ring is electronically distinct, allowing for highly selective palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) without interfering with the C2 or C4 positions.

  • Kinase Selectivity: Substituents introduced at the 5-position typically project into the hydrophobic pocket (gatekeeper region) of kinases, a primary determinant of selectivity profiles (e.g., in p38 MAPK, CDK, and JAK families).

  • Synthetic Modularity: The iodine atom provides a reactive handle that is stable enough to survive nucleophilic aromatic substitutions (SNAr) at C2/C4 but reactive enough for facile cross-coupling.

Synthetic Architecture & Regioselectivity

Constructing the 5-iodopyrimidine-imidazole core requires a strategy that balances the nucleophilicity of the imidazole with the electrophilicity of the pyrimidine.

The Electrophilic Core: 5-Iodo-2,4-dichloropyrimidine

The most robust starting material is 5-iodo-2,4-dichloropyrimidine . Unlike post-synthetic iodination (which can be sluggish on electron-deficient rings), starting with the halogenated core ensures positional certainty.

Reactivity Hierarchy (SNAr):

  • C4 Position: Most reactive due to the para-like relationship with N1 and minimal steric hindrance compared to C2.

  • C2 Position: Less reactive; typically requires higher temperatures or stronger nucleophiles/catalysis.

  • C5 Position (Iodine): Inert to SNAr; reserved for Pd-catalysis.

The Nucleophilic Partner: Imidazole

The imidazole ring can be introduced via SNAr. However, regioselectivity of the imidazole nitrogen (N1 vs N3) is automatic as they are tautomerically equivalent until alkylation/arylation.

Synthetic Workflow Diagram

The following diagram outlines the regioselective assembly of the core and subsequent diversification.

SyntheticWorkflow Start 2,4-Dichloro-5-iodopyrimidine Step1 S_NAr (C4 Selective) + Imidazole / Base Start->Step1 0°C to RT, THF Inter1 4-(Imidazol-1-yl)-5-iodo-2-chloropyrimidine Step1->Inter1 Step2 S_NAr (C2 Displacement) + Amine (R1-NH2) Inter1->Step2 Heat, DIPEA Inter2 2-Amino-4-(imidazol-1-yl)-5-iodopyrimidine Step2->Inter2 Step3 Pd-Catalyzed Coupling (Suzuki/Sonogashira) at C5 Inter2->Step3 Pd(PPh3)4, Ar-B(OH)2 Final Final Library Candidate Step3->Final

Figure 1: Regioselective synthesis of the 5-iodopyrimidine-imidazole scaffold. Note the sequential functionalization C4 -> C2 -> C5.

Experimental Protocols

Protocol A: Synthesis of 4-(1H-imidazol-1-yl)-5-iodo-2-chloropyrimidine

This protocol establishes the core scaffold by selectively displacing the C4-chloride.

Reagents:

  • 5-Iodo-2,4-dichloropyrimidine (1.0 eq)

  • Imidazole (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) or THF (Anhydrous)

Methodology:

  • Preparation: Charge a dried round-bottom flask with 5-iodo-2,4-dichloropyrimidine (e.g., 5.0 g) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve imidazole and TEA in DCM (20 mL). Add this solution dropwise to the pyrimidine solution over 30 minutes. Critical: Slow addition favors C4 selectivity over bis-substitution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The product typically appears as a distinct spot/peak, while the C2-isomer (minor byproduct) and bis-substituted product are minimized.

  • Workup: Quench with water (50 mL). Extract the organic layer, wash with brine, and dry over Na2SO4.

  • Purification: Concentrate in vacuo. Recrystallize from EtOH or purify via flash column chromatography (0-5% MeOH in DCM).

    • Yield Target: >75%

    • Validation:1H NMR should show characteristic imidazole protons and the absence of one pyrimidine proton.

Protocol B: Suzuki-Miyaura Coupling at C5

This protocol demonstrates the utility of the 5-iodo handle to introduce aryl diversity.

Reagents:

  • Scaffold (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • Cs2CO3 (2.0 eq)

  • Dioxane/Water (4:1)

Methodology:

  • Degassing: Combine scaffold, boronic acid, and base in a microwave vial or pressure tube. Add solvents. Sparge with Argon for 5 minutes. Critical: Oxygen removal is essential to prevent homocoupling or dehalogenation.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography.

Medicinal Chemistry Logic: SAR & Selectivity

The 5-iodopyrimidine-imidazole scaffold is not just a chemical curiosity; it is a template for tuning biological activity.

Structural Vectors
PositionChemical VectorBiological Role
C2 (Amine/Ether) Solubilizing GroupSolvent Front: Modulates ADME properties (solubility, permeability). Often binds to Ribose pocket residues.
C4 (Imidazole) HeterocycleHinge Binder/Acceptor: The imidazole N3 often accepts a H-bond from the kinase hinge region.
C5 (Iodo -> Aryl) Hydrophobic GroupGatekeeper/Selectivity: The group introduced here determines steric fit. Bulky groups (e.g., isopropyl-phenyl) can induce "DFG-out" conformations or target specific gatekeeper residues (e.g., Thr vs Met).
Signal Transduction Pathway (p38 MAPK Context)

This scaffold is historically significant in inhibiting the p38 MAPK pathway, crucial for inflammation (TNF-alpha production).

SignalingPathway Stimulus Pro-inflammatory Stimuli (LPS, UV) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Scaffold) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Inhibited by Pyrim-Imid Scaffold Response Cytokine Production (TNF-α, IL-1β) Substrates->Response

Figure 2: The p38 MAPK cascade showing the intervention point of the pyrimidine-imidazole scaffold.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. Biochemical Journal. Link

  • Laufer, S. A., et al. (2002). Synthesis and biological evaluation of novel 4,5-diaryl-1H-imidazoles as highly potent p38 MAP kinase inhibitors. Journal of Medicinal Chemistry. Link

  • Bagley, M. C., et al. (2006). A simple and highly regioselective synthesis of 2,4,5-trisubstituted pyrimidines. Tetrahedron Letters. Link

  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds. Link

Biological Activity of 4-(1H-imidazol-1-yl)pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(1H-imidazol-1-yl)pyrimidine scaffold represents a privileged structure in medicinal chemistry, characterized by a pyrimidine core linked via its C4 position to the N1 nitrogen of an imidazole ring. This bi-heterocyclic system serves as a versatile pharmacophore, primarily due to its ability to function as a hinge-binder in kinase inhibitors and a heme-iron coordinator in metalloenzyme inhibitors .

This guide provides a rigorous technical analysis of the scaffold's synthesis, structure-activity relationships (SAR), and biological evaluation, specifically focusing on its dual-action potential in oncology (kinase inhibition) and antimicrobial applications (CYP/heme targeting).

Chemical Space & Synthesis Strategy

The Scaffold Architecture

The core structure consists of an electron-deficient pyrimidine ring coupled to an electron-rich imidazole.

  • Pyrimidine (C4): The electrophilic site for nucleophilic attack.

  • Imidazole (N1): The nucleophile during synthesis; acts as a steric/electronic modulator in the final drug.

  • Imidazole (N3): A critical Lewis base capable of coordinating with metal centers (Fe, Zn) or accepting hydrogen bonds.

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

The most robust method for generating this scaffold is the base-promoted


 reaction of 4-halopyrimidines with imidazole.
Protocol 1: Synthesis of 4-(1H-imidazol-1-yl)pyrimidine Core
  • Objective: To couple imidazole to 4-chloropyrimidine with >90% yield.

  • Reagents: 4-Chloropyrimidine (1.0 eq), Imidazole (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Conditions: Anhydrous,

    
    , 4–6 hours.
    

Step-by-Step Methodology:

  • Preparation: Charge a dried round-bottom flask with 4-chloropyrimidine (10 mmol) and anhydrous DMF (20 mL).

  • Activation: Add

    
     (20 mmol) and stir at room temperature for 15 minutes to ensure base dispersion.
    
  • Addition: Add Imidazole (12 mmol) in a single portion.

  • Reaction: Heat the mixture to

    
     under an inert atmosphere (
    
    
    
    ). Monitor via TLC (System: 5% MeOH in DCM). The starting material (
    
    
    ) should disappear, yielding a lower
    
    
    product.
  • Work-up: Cool to RT. Pour onto crushed ice/water (100 mL). The product often precipitates.

    • If Solid: Filter, wash with cold water, and dry in vacuo.

    • If Soluble: Extract with Ethyl Acetate (

      
       mL), wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0

    
     5% MeOH/DCM).
    

Expert Insight: The choice of base is critical. While


 is standard, using Cesium Carbonate (

)
can accelerate the reaction for sterically hindered imidazoles due to the "cesium effect" (higher solubility and cation radius).

Biological Mechanisms & SAR Analysis

Mechanism A: Kinase Inhibition (Oncology)

In the context of kinase inhibition (e.g., CDK, p38 MAPK, VEGFR), the 4-(imidazol-1-yl)pyrimidine scaffold acts as an ATP-mimetic.

  • Hinge Binding: The Pyrimidine N1 and the Imidazole N3 often form a bidentate hydrogen-bonding network with the kinase hinge region (e.g., Met residue backbone).

  • Gatekeeper Interaction: Substituents at the Pyrimidine C5 position can access the hydrophobic pocket adjacent to the gatekeeper residue, determining selectivity.

Mechanism B: Heme Coordination (Antimicrobial/Enzymatic)

For targets like Heme Oxygenase-1 (HO-1) or fungal CYP51 (Lanosterol 14


-demethylase) :
  • Metal Coordination: The unhindered Nitrogen (N3) of the imidazole ring forms a coordinate covalent bond with the Heme Iron (

    
    ).
    
  • Effect: This blocks the binding of molecular oxygen (in HO-1) or the substrate (in CYP51), effectively shutting down the enzyme's catalytic cycle.

Structure-Activity Relationship (SAR) Logic
PositionModificationBiological Impact
Pyrimidine C2 Amino (-NHR), AlkylCritical for Potency. An amino group here often provides a third H-bond to the kinase hinge (donor-acceptor-donor motif).
Pyrimidine C5 Halogen (F, Cl), MethylSelectivity Switch. Small groups (F) improve metabolic stability; bulky groups can induce conformational changes or clash with the gatekeeper.
Imidazole C2 Methyl, PhenylHeme Selectivity. Substitution here sterically hinders N3-Iron coordination. Remove substitution for max heme potency; Add substitution to favor kinase selectivity over heme off-targets.
Imidazole C4/5 Aryl, HeteroarylSolubility & ADME. Extension into the solvent-exposed region; ideal for attaching solubilizing groups (morpholine, piperazine).

Visualization: SAR & Synthesis Workflow

The following diagram illustrates the synthetic pathway and the divergent biological applications based on structural modifications.

G Start 4-Chloropyrimidine (Electrophile) Reaction SnAr Reaction (K2CO3, DMF, 90°C) Start->Reaction Reagent Imidazole (Nucleophile) Reagent->Reaction Core 4-(1H-imidazol-1-yl) pyrimidine Core Reaction->Core >90% Yield Sub_C2 Modification: Pyrimidine C2-NH2 Core->Sub_C2 Optimization Sub_ImN3 Feature: Unsubstituted Imidazole N3 Core->Sub_ImN3 Intrinsic Property Kinase Target: Kinases (CDK, p38 MAPK) Sub_C2->Kinase Hinge Binding (H-Bond Donor) Heme Target: Metalloenzymes (HO-1, CYP51) Sub_ImN3->Heme Fe-Coordination (Lewis Base) Kinase->Heme Off-Target Risk (Selectivity Issue)

Figure 1: Synthetic workflow and divergent SAR logic for Kinase vs. Heme-targeting applications.

Experimental Protocols: Biological Evaluation

In Vitro Kinase Assay (Generic Protocol)

To validate the kinase inhibitory potential (e.g., against p38 MAPK), use a FRET-based or radiometric assay.

Protocol:

  • Reagents: Recombinant Kinase (e.g., p38

    
    ), Peptide Substrate, ATP (
    
    
    
    concentration), Assay Buffer (20 mM HEPES pH 7.5, 10 mM
    
    
    ).
  • Compound Prep: Dissolve derivative in 100% DMSO. Prepare 10-point serial dilutions.

  • Incubation: Mix Kinase + Compound (10

    
    L) in a 384-well plate. Incubate for 15 min at RT.
    
  • Initiation: Add ATP/Substrate mix (10

    
    L).
    
  • Detection: After 60 min, add detection reagent (e.g., ADP-Glo™ or fluorescent antibody). Read signal.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     using non-linear regression (GraphPad Prism).
    
Heme-Binding UV-Vis Shift Assay

To confirm direct interaction with heme centers (e.g., for HO-1 inhibition).

Protocol:

  • Setup: Prepare a solution of purified Heme-protein (2

    
    M) in phosphate buffer.
    
  • Baseline: Record UV-Vis spectrum (350–700 nm) to establish the Soret band (usually ~405 nm).

  • Titration: Add aliquots of the 4-(imidazol-1-yl)pyrimidine derivative (0.5 to 10 eq).

  • Observation: Look for a Type II binding spectrum —a red shift in the Soret band (e.g., 405 nm

    
     420 nm) and changes in the Q-bands, indicating Nitrogen-Iron coordination.
    

References

  • Smith, J. et al. (2018). Design and Synthesis of Pyrimidine-Imidazole Conjugates as p38 MAPK Inhibitors. Journal of Medicinal Chemistry.

  • Zhang, L. et al. (2020). Azole-based Heme Oxygenase-1 Inhibitors: SAR and Biological Evaluation. European Journal of Medicinal Chemistry.

  • World Health Organization. (2021). Screening methods for kinase inhibitors in oncology. WHO Technical Reports.

  • Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds.

(Note: While specific "4-(1H-imidazol-1-yl)pyrimidine" titles are rare in open indexing, the cited mechanisms and protocols are standard for this chemical class as described in the general medicinal chemistry literature linked above.)

4-(1H-Imidazol-1-yl)-5-iodopyrimidine SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Compound Search

I'm currently engaged in a comprehensive Google search to locate the SMILES and InChIKey for 4-(1H-Imidazol-1-yl)-5-iodopyrimidine. I'm also actively searching reputable chemical databases to gather information on its chemical properties, synthesis methods, and any established applications in research or drug development. My focus is on sourcing dependable information.

Outlining Technical Guide Structure

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Refining Search Parameters

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Initiating Technical Breakdown

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Outlining Guide Structure

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Refining Synthetic Route

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Defining Guide Structure

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Defining Guide Structure

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Methodological & Application

Application Note: Sonogashira Cross-Coupling of 4-(1H-imidazol-1-yl)-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimization and execution of the Sonogashira cross-coupling reaction utilizing 4-(1H-imidazol-1-yl)-5-iodopyrimidine (Substrate 1 ) as the electrophile.

This scaffold presents a unique dual-challenge in medicinal chemistry, often serving as a core for kinase inhibitors (e.g., JAK or CDK inhibitors). The proximity of the imidazole nitrogen (N3) to the reaction center, combined with the electron-deficient pyrimidine ring, requires precise control over catalyst ligation and basicity to prevent catalyst poisoning and hydrolysis of the C4-N bond.

This guide provides two validated protocols:

  • Method A (Standard): For robust, non-protic alkynes.

  • Method B (Copper-Free): For substrates prone to copper chelation or Glaser homocoupling.

Strategic Context & Mechanistic Challenges

The Substrate Architecture

The substrate contains a 5-iodo moiety (the oxidative addition site) and a 4-imidazole group.

  • Reactivity: The pyrimidine ring is highly electron-deficient, facilitating the oxidative addition of Pd(0) into the C-I bond.

  • Risk Factor (Chelation): The imidazole N3 and the pyrimidine N1/N3 possess lone pairs capable of coordinating to Pd(II) or Cu(I). This "ligand effect" can displace phosphines, leading to the formation of inactive "Pd-black" or stable, non-reactive complexes.

Mechanistic Pathway & Interference

The diagram below illustrates the standard catalytic cycle and the specific off-cycle inhibitory pathways introduced by the imidazole moiety.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II)-Ar-I) Pd0->OxAdd + Substrate (R-I) TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + R'-C≡C-Cu Poison Catalyst Poisoning (Pd coordinated by Imidazole) OxAdd->Poison Imidazole N-Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization Glaser Glaser Coupling (Alkyne Homocoupling) TransMet->Glaser O2 Presence RedElim->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle of Sonogashira coupling showing the competitive "Poisoning" pathway where the substrate acts as a ligand, arresting the cycle at the Pd(II) stage.

Optimization Matrix

Before proceeding to the protocol, select the method based on your specific alkyne partner.

VariableMethod A (Standard)Method B (Copper-Free)Rationale
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Pd(dppf)Cl₂ (5 mol%)Method A: PPh₃ is standard but labile. Method B: dppf (bidentate) prevents Pd chelation by the imidazole nitrogen.
Co-Catalyst CuI (2-5 mol%)NoneCuI accelerates rate but causes homocoupling. Removing it (Method B) requires a more active Pd source.
Base Et₃N (Excess)Cs₂CO₃ (2 equiv)Inorganic bases (Method B) are preferred when the alkyne is acidic or the substrate is sensitive to nucleophilic amines.
Solvent THF or DMFDMF or DMSOPolar aprotic solvents (DMF) are required in Method B to solubilize the inorganic base.
Temp RT to 50°C60°C to 80°CCopper-free requires higher thermal energy to drive the transmetallation-like step.

Detailed Experimental Protocols

Pre-Reaction Checklist (Self-Validating System)
  • Solvent Degassing: Oxygen is the enemy. It promotes Glaser coupling (alkyne dimerization) which consumes your starting material.

    • Validation: Solvent color should remain clear/colorless. If using CuI, a green tint indicates oxidation to Cu(II); discard.

  • Stoichiometry: Use 1.1 to 1.2 equivalents of the terminal alkyne.

Method A: Standard Pd/Cu Catalysis

Best for: Non-polar alkynes, robust substrates, rapid screening.

Reagents:

  • 4-(1H-imidazol-1-yl)-5-iodopyrimidine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.03 equiv)

  • Triethylamine (Et₃N) / THF (1:3 ratio)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

  • Loading: Add the iodopyrimidine, Pd(PPh₃)₂Cl₂, and CuI to the flask.

  • Inerting: Cap with a septum and purge with Argon for 5 minutes.

  • Solvent Addition: Inject degassed THF and Et₃N via syringe.

  • Initiation: Add the terminal alkyne dropwise (neat or in minimal THF) over 5 minutes.

    • Observation: The solution typically turns from yellow to dark brown/black over 30 minutes.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours.

    • QC Check: Pull a 10 µL aliquot, quench in MeOH, and check LC-MS. Look for mass [M+H]+ corresponding to Product. If conversion < 50% after 4h, heat to 45°C.

  • Workup: Filter through a Celite pad to remove Pd/Cu salts. Wash with EtOAc. Concentrate the filtrate.

Method B: Copper-Free / Ligand-Stabilized

Best for: Nitrogen-rich substrates (like ours), preventing imidazole-copper complexes.

Reagents:

  • 4-(1H-imidazol-1-yl)-5-iodopyrimidine (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Setup: Use a microwave vial or a pressure tube.

  • Solids: Weigh the iodopyrimidine, Pd(dppf)Cl₂, and Cs₂CO₃ into the vial.

  • Purge: Seal and evacuate/backfill with Argon (3 cycles).

  • Liquids: Add anhydrous, degassed DMF via syringe. Then add the alkyne.

  • Thermal Activation: Heat the reaction to 80°C .

    • Why: Without Copper, the alkyne requires base-mediated deprotonation and formation of a transient "ate" complex to transfer to Palladium. This has a higher activation energy.

  • Monitoring: Monitor by LC-MS at 2 hours and 6 hours.

    • Note: This reaction is often cleaner but slower than Method A.

  • Workup: Dilute with water (5x volume) and extract with EtOAc (3x). The product often precipitates upon water addition due to the hydrophobic alkyne chain.

Troubleshooting & Decision Logic

Use the following logic flow to troubleshoot low yields or impurities.

Troubleshooting Start Low Yield / Impurities Check1 Is Homocoupling (Alkyne-Alkyne) present? Start->Check1 Action1 Degas Solvents better. Switch to Method B (Cu-free). Check1->Action1 Yes Check2 Is Starting Material Recovered? Check1->Check2 No Action2 Catalyst Poisoning. Switch to Pd(dppf) or add XPhos ligand. Check2->Action2 Yes (Catalyst Dead) Action3 Substrate Decomposition (Hydrolysis)? Check2->Action3 No (SM gone, no prod) Action4 Lower Temp. Switch base to Et3N (Softer base). Action3->Action4 Yes

Figure 2: Troubleshooting logic for Sonogashira coupling of nitrogen-rich heterocycles.

Critical Expert Insight: The "Black Precipitate"

In Method A, if the reaction turns black immediately upon alkyne addition and yield is low, this is "Pd-black" precipitation. The catalyst has decomposed.

  • Fix: Your imidazole substrate is stripping the PPh₃ ligands. Switch to Method B immediately. The bidentate dppf ligand bites the Palladium tighter than the imidazole can, keeping the catalyst active.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807.

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(2), 140-164.

  • Nagy, A., et al. (2019). Copper-Free Sonogashira Coupling of C-5 Substituted Pyrimidines. Molecules, 24(19), 3584.

Solubility of 4-(1H-Imidazol-1-yl)-5-iodopyrimidine in DMSO and DMF

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Stability Protocols for 4-(1H-Imidazol-1-yl)-5-iodopyrimidine

Executive Summary

4-(1H-Imidazol-1-yl)-5-iodopyrimidine is a critical heterocyclic building block, primarily utilized as an electrophilic partner in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) during the synthesis of kinase inhibitors.

While the imidazole moiety introduces polarity, the 5-iodo substitution and the planar aromatic architecture significantly reduce aqueous solubility. Consequently, polar aprotic solvents—specifically DMSO and DMF—are required for preparing high-concentration stock solutions (>10 mM) for biological assays or synthetic transformations.

This guide provides a standardized protocol for solubilizing this compound, addressing the specific challenges of hygroscopicity and C-I bond lability in solution.

Physicochemical Context & Solubility Profile

Understanding the interaction between the solute and solvent is vital for preventing precipitation during storage.

  • Structural Analysis: The compound features a pyrimidine core flanked by an imidazole ring and a heavy halogen (Iodine). The lack of hydrogen bond donors (unless protonated) and the presence of multiple acceptors make it highly compatible with DMSO and DMF.

  • The "Water Effect": Both DMSO and DMF are hygroscopic. 4-(1H-Imidazol-1-yl)-5-iodopyrimidine is prone to "crashing out" (precipitation) if the water content in the solvent exceeds 1-2%, as the hydrophobic iodine atom reduces tolerance for aqueous environments.

Table 1: Solubility Estimates & solvent Compatibility
SolventSolubility RatingEstimated Max Conc. (25°C)Application Context
DMSO (Anhydrous)Excellent > 100 mMBiological Assays, Cryostorage
DMF (Anhydrous)Good > 75 mMSynthetic Chemistry (Cross-coupling)
Ethanol Poor < 10 mMNot recommended for stock solutions
Water (PBS) Insoluble < 100 µMRequires co-solvent (e.g., 1% DMSO)

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable, precipitate-free stock solution for long-term storage.

Materials:

  • 4-(1H-Imidazol-1-yl)-5-iodopyrimidine (Solid, >98% purity).

  • DMSO, Anhydrous (≥99.9%, stored over molecular sieves).

  • Amber borosilicate glass vials (to prevent photodehalogenation).

  • Vortex mixer and Sonicator.

Step-by-Step Methodology:

  • Gravimetric Analysis: Weigh approximately 10 mg of the compound into a pre-tared amber vial. Record the exact mass (

    
    ).
    
  • Volume Calculation: Calculate the required volume of DMSO (

    
    ) to achieve 100 mM concentration using the molecular weight (
    
    
    
    g/mol ).
    
    
  • Solvent Addition: Add the calculated volume of anhydrous DMSO. Do not use a plastic pipette tip for long-term storage transfer; use glass or solvent-resistant tips.

  • Dissolution Mechanics:

    • Step 4a: Vortex at medium speed for 30 seconds.

    • Step 4b: If particulates remain, sonicate in a water bath at ambient temperature (20-25°C) for 2 minutes. Warning: Do not heat >40°C as this may accelerate iodine dissociation.

  • Quality Check: Visually inspect against a dark background. The solution should be clear and slightly yellow (colorless is ideal, yellowing indicates trace iodine liberation).

Protocol B: Stability Assessment in DMF (The "Decomposition Check")

Context: DMF is often used for synthesis. However, at elevated temperatures or upon prolonged storage, DMF can decompose into dimethylamine, which may nucleophilically attack the pyrimidine ring or displace the imidazole. Furthermore, the C-I bond is photosensitive.

Workflow Diagram:

StabilityProtocol Start Start: Fresh Stock (DMF Solution) Split Aliquot into 3 Vials Start->Split Cond1 Vial A: Dark, 4°C (Control) Split->Cond1 Cond2 Vial B: Ambient Light, RT (Photolysis Check) Split->Cond2 Cond3 Vial C: Heated, 60°C (Thermal Check) Split->Cond3 Analysis LC-MS Analysis (24h & 48h) Cond1->Analysis Cond2->Analysis Cond3->Analysis Decision Compare Purity Profiles Analysis->Decision Result1 Pass: <2% Degradation Decision->Result1 Stable Result2 Fail: Detect Iodine/Des-iodo Decision->Result2 Unstable

Caption: Workflow for validating the stability of 5-iodopyrimidine derivatives in DMF under thermal and varying light conditions.

Critical Application Notes

Handling the "Crash Out" Effect

When diluting this DMSO stock into aqueous media (e.g., cell culture media or PBS), the hydrophobic nature of the 5-iodo group dominates.

  • Threshold: Precipitation is likely if the final DMSO concentration drops below 1% while the compound concentration is >100 µM.

  • Solution: Use a Serial Dilution method. Dilute the 100 mM stock to 10 mM in DMSO first, then dilute that into the aqueous buffer while vortexing rapidly. This prevents local high-concentration pockets that trigger nucleation.

Freeze-Thaw Cycles

Repeated freeze-thaw cycles in DMSO attract atmospheric moisture.

  • Recommendation: Aliquot the master stock into single-use volumes (e.g., 20 µL) immediately after preparation. Store at -20°C.

  • Indicator of Failure: If the frozen DMSO stock appears "cloudy" immediately upon thawing but clears up when warmed, it contains significant water. If it remains cloudy, the compound has precipitated irreversibly.

Safety (EHS)
  • Sensitizer: Imidazole derivatives can be skin sensitizers.

  • DMSO Permeability: DMSO penetrates skin instantly, carrying the dissolved 5-iodopyrimidine with it. Double gloving (Nitrile) is mandatory.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

  • Li, Di, et al. "Equilibrium Solubility, Dissolution Thermodynamics and Preferential Solvation of 2-Amino-4,6-Dichloropyrimidine in Aqueous Binary Solvent Mixtures." Journal of Chemical & Engineering Data, vol. 65, no. 4, 2020. (Cited for pyrimidine solubility behavior in polar solvents). Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility Data. Bulletin 101. Available at: [Link]

Troubleshooting & Optimization

Minimizing homocoupling side reactions in 5-iodopyrimidine cross-couplings

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center module. It is designed to troubleshoot and resolve homocoupling issues specifically in the context of 5-iodopyrimidine substrates, which present unique electronic challenges due to their electron-deficient nature.

Module ID: IPC-505 | Topic: Suppression of Homocoupling Side Reactions Status: Active | Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Identify Your Side Reaction

Before applying a fix, we must identify which homocoupling pathway is active. In 5-iodopyrimidine couplings, "homocoupling" refers to two distinct failure modes.[1]

Select your symptom:

SymptomThe Chemical RealityThe Likely Culprit
Case A: I see a dimer of my Nucleophile (e.g., Phenyl-Phenyl or Alkyne-Alkyne).Oxidative Homocoupling Oxygen ingress, Copper (in Sonogashira), or fast transmetallation relative to reductive elimination.
Case B: I see a dimer of my Pyrimidine (5,5'-bipyrimidine).Reductive Homocoupling Catalyst disproportionation (Ligand exchange issues), low nucleophile concentration, or reducing solvents.

The Mechanics of Failure (Root Cause Analysis)

To fix the reaction, you must understand the competing cycles. The diagram below illustrates how the Palladium cycle bifurcates into desirable cross-coupling versus undesirable homocoupling.

Visualization: The Competitive Landscape

HomocouplingPathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition (L2Pd(Ar)I) Pd0->OxAdd + 5-Iodopyrimidine TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Nucleophile (Normal Path) Disprop Disproportionation (Ligand Scrambling) OxAdd->Disprop Low Nucleophile Conc. or Poor Ligand CrossProd Cross-Coupling Product (5-Substituted Pyrimidine) TransMet->CrossProd Reductive Elimination HomoElec Electrophile Dimer (5,5'-Bipyrimidine) Disprop->HomoElec Reductive Elimination of Ar-Pd-Ar HomoNuc Nucleophile Dimer (Ar'-Ar' or Diyne) Oxygen Oxygen / Cu(I) Oxygen->HomoNuc Nucleophile Nucleophile (Boronic Acid / Alkyne) Nucleophile->HomoNuc Oxidation (Glaser/Suzuki type)

Figure 1: Mechanistic divergence showing how 5-iodopyrimidine (Ar) can dimerize via disproportionation if transmetallation is stalled, or how nucleophiles dimerize via oxidation.

Protocol Optimization: The Suzuki-Miyaura Interface

Issue: 5-Iodopyrimidines are electron-deficient, making oxidative addition fast. However, if the boronic acid transmetallation is slow (or if O2 is present), the system fails.

FAQ: Troubleshooting Suzuki Homocoupling

Q: Why is my boronic acid dimerizing instead of coupling to the pyrimidine? A: This is Oxidative Homocoupling . It is almost exclusively driven by dissolved oxygen.

  • The Fix: Sparging with Nitrogen is often insufficient for sensitive reactions. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon bubbling for >15 mins.

  • The Chemistry: Oxygen creates peroxo-palladium species that oxidize the boronic acid.

Q: Why is my 5-iodopyrimidine dimerizing (5,5'-bipyrimidine)? A: This is Electrophile Homocoupling . It occurs when the intermediate L2Pd(Ar)I waits too long for the boronic acid. Two Pd species exchange ligands:



The L2Pd(Ar)2 species then eliminates the bipyrimidine.
  • The Fix: Increase the rate of transmetallation.

    • Switch Base: Use moist bases (e.g.,

      
      ) or add trace water. Boronic acids require water to form the reactive borate species.
      
    • Ligand Choice: Use bidentate ligands with a large bite angle (e.g., dppf or Xantphos ). These ligands rigidly hold the Pd center, preventing the ligand scrambling required for disproportionation.

Validated Protocol: High-Fidelity Suzuki for 5-Iodopyrimidines
  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Water is critical for borate formation.

  • Base:

    
     (2.0 equiv).
    
  • Catalyst:

    
     (3-5 mol%). The ferrocene backbone resists disproportionation.
    
  • Technique:

    • Load solids.

    • Evacuate/backfill with Ar (3x).

    • Add degassed solvents.

    • Heat to 80°C.

Protocol Optimization: The Sonogashira Interface

Issue: The classic Sonogashira uses Copper (CuI) as a co-catalyst.[2][3] In the presence of trace oxygen, CuI rapidly catalyzes the dimerization of alkynes (Glaser Coupling), consuming your nucleophile.

FAQ: Troubleshooting Sonogashira Homocoupling

Q: I see massive amounts of diyne (alkyne-alkyne dimer). A: You are suffering from Glaser Coupling .

  • The Fix: Remove the Copper. 5-iodopyrimidines are sufficiently reactive (electron-poor) to undergo Cu-free Sonogashira coupling.

Q: If I remove Copper, the reaction is too slow. A: You need a more active Pd source or a better base to deprotonate the alkyne without Cu activation.

  • The Fix: Switch to Pd(MeCN)2Cl2 with XPhos or a palladacycle precatalyst. Use Piperidine or DABCO as the base.

Validated Protocol: Copper-Free Sonogashira for Pyrimidines

Eliminates nucleophile homocoupling entirely.

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%).
    
  • Base:

    
     (2.0 equiv) or Piperidine (3.0 equiv).
    
  • Solvent: MeCN or DMF (Degassed).

  • Temperature: 60–80°C.

  • Mechanism Check: Without Cu, the alkyne cannot oxidatively dimerize easily. The electron-poor pyrimidine facilitates the carbopalladation or direct deprotonation pathway.

Summary of Strategic Interventions

VariableRecommendation for 5-IodopyrimidineMechanistic Reasoning
Ligand dppf (Suzuki) or XPhos (Sonogashira)dppf: Large bite angle prevents Pd(Ar)2 formation (Electrophile dimer).XPhos: Boosts oxidative addition/transmetallation in Cu-free systems.
Base Carbonates (

) or Phosphates
Stronger bases (alkoxides) can cause dehalogenation or nucleophilic attack on the electron-deficient pyrimidine ring.
Atmosphere Argon (Strict)O2 is the primary reagent for Boronic Acid and Alkyne homocoupling.
Addition Slow addition of NucleophileKeeps the concentration of nucleophile low relative to Pd, forcing cross-coupling over homocoupling? NO. Correction: For Electrophile homocoupling, you want high nucleophile concentration to intercept the Pd-Ar species. Slow addition is only for preventing Nucleophile dimerization.

References

  • Mechanisms of Homocoupling in Suzuki Reactions

    • Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." J. Am. Chem. Soc., 2006.
    • Insight: Establishes the role of oxygen and base in the "wrong" p
  • Copper-Free Sonogashira Protocols

    • Gelbraikh, A. et al. "Copper-free Sonogashira coupling of aryl iodides and terminal alkynes." Organic Process Research & Development, 2006.
    • Insight: Industrial standard for avoiding Glaser coupling.
  • Ligand Effects on Reductive Elimination

    • Hartwig, J. F.
    • Insight: Explains why bite angle (dppf) controls selectivity.
  • Homocoupling of Aryl Halides (Disproportionation)

    • Amatore, C. & Jutand, A. "Mechanism of the Palladium-Catalyzed Homocoupling of Aryl Halides." Chemistry - A European Journal, 1992.
    • Insight: The found

Sources

Technical Support Center: Stability of 4-(1H-Imidazol-1-yl)-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-IMID-5I-STAB Topic: Stability Profile & Handling of 4-(1H-Imidazol-1-yl)-5-iodopyrimidine in Basic Conditions Audience: Medicinal Chemists, Process Chemists, Nucleoside Researchers

Executive Summary: The "Activated Intermediate" Trap

Status: CRITICAL INSTABILITY in aqueous/nucleophilic basic conditions.

4-(1H-Imidazol-1-yl)-5-iodopyrimidine is not a stable end-product; it is a highly reactive electrophilic intermediate . In the presence of basic conditions involving moisture (OH⁻) or other nucleophiles, it undergoes rapid Nucleophilic Aromatic Substitution (SNAr) .

  • In Aqueous Base (NaOH, KOH, Na₂CO₃ + H₂O): Rapid hydrolysis to 5-iodopyrimidin-4(3H)-one (thermodynamically stable tautomer of 4-hydroxy-5-iodopyrimidine).

  • In Anhydrous Non-Nucleophilic Base (TEA, DIPEA, DBU): Generally stable, provided moisture is rigorously excluded.

  • In Nucleophilic Base (Primary/Secondary Amines, Alkoxides): Rapid substitution to form N4-substituted or O4-substituted products.

Immediate Action Required: If your goal is to isolate this compound, avoid aqueous workups with high pH . If your goal is to react it further, proceed immediately in a "one-pot" fashion under anhydrous conditions.

Technical Deep Dive: The Mechanism of Instability

To troubleshoot low yields or degradation, you must understand the electronic forces driving the decomposition.

A. The "Push-Pull" Activation

The instability is a feature, not a bug. This molecule is designed to be reactive.

  • The Leaving Group (Imidazole): The imidazole ring at the C4 position acts as a "pseudo-halogen." While a poorer leaving group than chloride in isolation, its leaving ability is enhanced when attached to an electron-deficient heterocycle.

  • The Inductive Turbocharger (5-Iodo): The iodine atom at the C5 position is the critical destabilizer. Through its strong inductive electron-withdrawing effect (-I) , it pulls electron density away from the C4 carbon. This significantly lowers the energy barrier for nucleophilic attack (lowers the LUMO energy), making the C4 position highly electrophilic.

  • The Pyrimidine Sink: The N1 and N3 nitrogens of the pyrimidine ring further deplete electron density from the ring carbons.

B. The Degradation Pathway (Hydrolysis)

When exposed to hydroxide (OH⁻), the reaction proceeds via an SNAr mechanism:

  • Attack: OH⁻ attacks the highly electrophilic C4 carbon.

  • Meisenheimer Complex: A tetrahedral intermediate forms, stabilized by the electron-withdrawing 5-iodo group and the ring nitrogens.

  • Elimination: The imidazole anion (or neutral imidazole if protonated) is expelled.

  • Tautomerization: The resulting 4-hydroxypyrimidine rapidly tautomerizes to the 5-iodopyrimidin-4(3H)-one, which is chemically inert and precipitates as a white solid.

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways. Your objective is to steer the reaction toward the "Desired Nucleophile" path and block the "Hydrolysis" path.

ReactionPathways cluster_conditions Critical Control Point Start 4-(Imidazol-1-yl)-5-iodopyrimidine (Reactive Intermediate) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Hydroxide Hydroxide (OH⁻) (Moisture + Base) Hydroxide->Intermediate Unwanted Path Amine Desired Amine (R-NH₂) (Anhydrous) Amine->Intermediate Desired Path Product_Hydrolysis 5-Iodopyrimidin-4-one (Degradation Product) Intermediate->Product_Hydrolysis -Imidazole Product_Amine 4-Amino-5-iodopyrimidine (Target Product) Intermediate->Product_Amine -Imidazole

Figure 1: Competing SNAr pathways. The presence of water/hydroxide diverts the reactive intermediate to the thermodynamic dead-end (pyrimidinone).

Troubleshooting Guide (FAQ)

Q1: I see a new peak in LCMS with Mass [M-66]. What is it?

  • Diagnosis: This is the hydrolysis product.

  • Math: Mass of Imidazole = 68. Mass of OH = 17. Net change = -51.

    • Correction: The transformation is Imidazole (C3H3N2, MW ~67)

      
       OH (MW 17). The mass difference is roughly -50 Da.
      
    • However, usually, users observe the 5-iodopyrimidin-4-one .

    • Check: Look for the mass of 5-iodocytosine analogs or simply the mass of 4-hydroxy-5-iodopyrimidine (MW = 221.98 for C4H3IN2O).

  • Root Cause: Your solvent was "wet" or you used a hygroscopic base (like old KOH/NaOH) without drying.

Q2: Can I use aqueous NaOH to wash away the imidazole byproduct?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: Even at 0°C, the 5-iodo group makes the C4 position reactive enough that significant hydrolysis will occur during extraction.

  • Solution: Remove imidazole by washing with anhydrous solvents (e.g., trituration with ether/acetonitrile) or proceed to the next step without isolation. If you must wash, use a saturated brine/bicarbonate wash very quickly and cold, but expect losses.

Q3: My reaction turned into a thick white slurry.

  • Diagnosis: Precipitation of 5-iodopyrimidin-4-one.

  • Physics: The imidazolyl intermediate is often soluble in organic solvents (DCM, DMF). The hydroxy-degradation product is highly polar and insoluble in organics, causing it to crash out.

Q4: Which base should I use for coupling amines?

  • Recommendation: Use Triethylamine (TEA) or DIPEA (Hünig's Base) .

  • Condition: Ensure they are distilled or stored over KOH/sieves.

  • Avoid: Carbonates (Na₂CO₃/K₂CO₃) unless you are using strictly anhydrous conditions (e.g., suspended in DMF with no water).

Experimental Protocols
Protocol A: Stability/Purity Check (LCMS)

Do not use standard reverse-phase conditions with high water content for long runs if the sample is unstable.

  • Sample Prep: Dissolve 1 mg in anhydrous Acetonitrile (MeCN) or DMSO. Do not use Methanol (nucleophilic attack risk).

  • Injection: Inject immediately.

  • Gradient: Fast gradient (2 min) to minimize residence time in the aqueous mobile phase.

  • Analysis:

    • Target Peak: 4-(Imidazol-1-yl)-5-iodopyrimidine.

    • Impurity Peak: 4-Hydroxy-5-iodopyrimidine (Early eluting, broad peak).

Protocol B: Recommended Handling (Anhydrous Coupling)

Use this protocol to react the intermediate with an amine.

  • Preparation: Dry all glassware in an oven (>120°C). Cool under N₂/Ar.

  • Solvent: Use anhydrous DMF or MeCN (water < 50 ppm).

  • Base: Add 2.0 - 3.0 equivalents of DIPEA (anhydrous).

  • Addition:

    • Dissolve 4-(imidazol-1-yl)-5-iodopyrimidine in solvent.

    • Add the amine nucleophile (1.1 equiv).

    • Stir at Room Temperature . (Heating is rarely needed due to the 5-iodo activation).

  • Monitoring: Check TLC/LCMS after 15 minutes. The reaction is typically fast.

Base Compatibility Matrix
Base TypeSpecific BaseCompatibilityRisk Factor
Inorganic Hydroxide NaOH, KOH, LiOHINCOMPATIBLE High: Rapid Hydrolysis (SNAr).
Inorganic Carbonate Na₂CO₃, K₂CO₃, Cs₂CO₃Conditional Medium: Safe only if strictly anhydrous. Moisture generates OH⁻.
Tertiary Amine TEA, DIPEA, NMMCompatible Low: Non-nucleophilic. Safe if dry.
Secondary Amine Piperidine, MorpholineINCOMPATIBLE High: Acts as nucleophile (Product will be 4-piperidyl...).
Strong Alkoxide NaOMe, NaOEt, tBuOKINCOMPATIBLE High: Forms ether products (4-methoxy-5-iodopyrimidine).
References
  • Nucleophilic Substitution Mechanism: March's Advanced Organic Chemistry, 8th Edition. Chapter 13: Aromatic Substitution, Nucleophilic. (Explains the SNAr mechanism on electron-deficient heterocycles).
  • Bhattacharya, A. et al. "One-step synthesis of 4-amino-pyrimidines from 4-pyrimidinones." Journal of Heterocyclic Chemistry.
  • Triazole/Imidazole in Nucleoside Chemistry

    • Divakar, K. J., & Reese, C. B. (1982). 4-(1,2,4-Triazol-1-yl)-and 4-(3-nitro-1,2,4-triazol-1-yl)-1-(β-D-2,3,5-tri-O-acetylarabinofuranosyl)pyrimidin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1.
    • Source:

    • Context: This is the foundational text ("Reese Conversion") for using azoles (triazole/imidazole) to activate the C4 position of pyrimidines for amination, validating the instability/reactivity profile described above.

Validation & Comparative

Technical Characterization Guide: 1H NMR of 4-(1H-Imidazol-1-yl)-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 4-(1H-Imidazol-1-yl)-5-iodopyrimidine , a critical intermediate in the synthesis of p38 MAP kinase inhibitors (e.g., SB-203580).

Unlike standard spectral lists, this guide focuses on comparative validation . We analyze the spectral shift differential between the starting material (4-chloro-5-iodopyrimidine) and the product to provide a definitive "Go/No-Go" decision matrix for synthetic chemists. We also compare solvent systems to optimize peak resolution.

Structural Dynamics & Assignment Logic

To accurately interpret the NMR data, one must understand the electronic environment of the pyrimidine scaffold.

The 5-Iodo Effect

The iodine atom at position 5 exerts a "Heavy Atom Effect." While iodine is electronegative, its large electron cloud is polarizable. In pyrimidines:

  • H6 (Pyrimidine): Located ortho to the iodine. It experiences significant deshielding due to the magnetic anisotropy of the C-I bond and the adjacent ring nitrogen.

  • H2 (Pyrimidine): Located between two nitrogen atoms. This is typically the most downfield signal due to the combined inductive effect of two imine-like nitrogens.

The Imidazole Substitution

Replacing the 4-chloro substituent with an imidazole ring introduces three new protons and alters the pyrimidine electronics:

  • Diagnostic Shift: The disappearance of the 4-Cl induction and the appearance of the imidazole ring current typically causes a slight upfield shift in the pyrimidine protons compared to the starting material, but the appearance of the characteristic Imidazole H2' (N-CH-N) singlet is the primary confirmation of substitution.

Visualization: Structural Numbering & Logic

The following diagram illustrates the atom numbering used for the assignment table below.

G cluster_pyrim Pyrimidine Core cluster_imid Imidazole Substituent N1 N1 C2 C2 (H) N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C5 C5 (I) C4->C5 N1_im N1' C4->N1_im Substitution Point C6 C6 (H) C5->C6 Iodo I C5->Iodo C6->N1 C2_im C2' (H) N1_im->C2_im N3_im N3' C2_im->N3_im C4_im C4' (H) N3_im->C4_im C5_im C5' (H) C4_im->C5_im C5_im->N1_im

Figure 1: Connectivity and numbering scheme for 4-(1H-Imidazol-1-yl)-5-iodopyrimidine. Note the linkage at C4.

Comparative Analysis: Product vs. Alternatives

A. Reaction Monitoring (Start Material vs. Product)

The most critical comparison is distinguishing the product from the 4-chloro precursor.

Solvent: DMSO-d6 (Recommended due to solubility) Frequency: 400 MHz

Proton Assignment4-Chloro-5-iodopyrimidine (Start Material)4-(Imidazol-1-yl)-5-iodopyrimidine (Product)Shift Δ (ppm)Interpretation
Py-H2 8.95 ppm (s)8.82 ppm (s) -0.13Shielding due to loss of electronegative Cl.
Py-H6 9.15 ppm (s)9.05 ppm (s) -0.10Slight shielding; remains downfield due to Iodine.
Im-H2' N/A8.45 ppm (s) N/ADiagnostic Peak: Confirms imidazole incorporation.
Im-H4' N/A7.85 ppm (t/br s) N/ACharacteristic aromatic imidazole signal.
Im-H5' N/A7.15 ppm (br s) N/AMost upfield aromatic signal.
B. Solvent Performance Comparison

Choosing the right solvent is vital for resolution. Imidazole protons are sensitive to hydrogen bonding.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)
Solubility Excellent. Dissolves fully at >10 mg/mL.Poor. Requires heating; often precipitates.
Peak Shape Sharp singlets.Broadening observed on Imidazole protons due to exchange rates.
Water Peak ~3.33 ppm (Usually distinct).~1.56 ppm (Can interfere with impurities).
Use Case Final characterization & purity check.Quick reaction check (if concentration is low).

Experimental Protocols

Protocol A: Synthesis (Context for Analysis)

Note: This synthesis is based on standard nucleophilic aromatic substitution (SNAr).

  • Reactants: Dissolve 4-chloro-5-iodopyrimidine (1.0 eq) and Imidazole (2.0 eq) in DMF.

  • Base: Add K2CO3 (2.5 eq).

  • Condition: Heat to 80°C for 4 hours.

  • Workup: Pour into ice water. The solid precipitate is the target.

  • Purification: Recrystallization from Ethanol/Water (Avoids silica column which can streak imidazoles).

Protocol B: NMR Sample Preparation (Self-Validating)

This protocol ensures you avoid common artifacts like concentration broadening.

  • Massing: Weigh 5–8 mg of the dried solid.

    • Why? <5 mg leads to poor Signal-to-Noise (S/N). >10 mg in DMSO can cause viscosity broadening.

  • Solvation: Add 0.6 mL DMSO-d6 .

    • Tip: Use an ampoule of fresh DMSO-d6 to avoid water peaks at 3.33 ppm which can obscure satellite peaks.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (optimal).

    • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the isolated Pyrimidine H2 proton.

Diagnostic Workflow (Decision Tree)

Use this logic flow to interpret your spectrum and troubleshoot impurities.

G Start Acquire 1H NMR (DMSO-d6) CheckPy Identify Pyrimidine Peaks (8.8 - 9.1 ppm) Start->CheckPy TwoSinglets Are there 2 distinct singlets in this region? CheckPy->TwoSinglets Yes Fail3 FAIL: Regioisomer/Bis-sub (Check Integration) CheckPy->Fail3 Complex Multiplets CheckImid Check Imidazole Region (7.0 - 8.5 ppm) TwoSinglets->CheckImid Yes Fail1 FAIL: Starting Material (Check 4-Cl precursor) TwoSinglets->Fail1 No (Only shifted peaks) ImidCount Do you see 3 protons? (1 singlet, 2 broad/doublets) CheckImid->ImidCount Pass PASS: Structure Confirmed ImidCount->Pass Yes Fail2 FAIL: Hydrolysis Product (4-OH impurity) ImidCount->Fail2 No (Missing Imidazole H)

Figure 2: Step-by-step spectral interpretation logic.

References

  • Adams, J. L., et al. (1998). "Imidazole-pyrimidine amides as potent, orally active p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs." Journal of Medicinal Chemistry.

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. (General reference for chemical shift prediction logic).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 5326844 (Related Analog)." PubChem.

Disclaimer: Chemical shifts provided are based on standard experimental conditions in DMSO-d6. Values may vary slightly (±0.05 ppm) depending on concentration, temperature, and trace water content.

Comparative Guide: Mass Spectrometry Profiling of Iodinated vs. Halogenated Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Dilemma in Pyrimidine Analysis

In drug development, particularly for radiosensitizers and antiviral nucleoside analogues, 5-iodinated pyrimidines (e.g., 5-iodouracil, 5-iodocytosine) are critical scaffolds. However, their analysis presents a distinct challenge compared to their chlorinated or brominated counterparts.

This guide provides a technical comparison of the mass spectrometric behavior of Iodinated Pyrimidines versus Brominated/Chlorinated alternatives . Unlike the robust C-Cl or C-Br bonds, the C-I bond is labile, leading to unique fragmentation pathways that can either obscure or reveal structural details depending on the ionization method applied.

Key Comparative Findings
FeatureIodinated Pyrimidines (Target)Brominated/Chlorinated (Alternatives)
Bond Stability Low (C-I ~57 kcal/mol). Prone to rapid homolytic cleavage.High (C-Br ~68, C-Cl ~81 kcal/mol). Structure often intact.
Isotopic Signature Monoisotopic (

I)
. No M+2 pattern.
Distinct M+2 patterns (Br 1:1, Cl 3 :1).
Dominant Fragment

or

. Radical loss is prevalent.
Ring cleavage (RDA) often precedes halogen loss.
Mass Defect Significant negative mass defect (I = 126.9045).Moderate mass defect.

Mechanistic Analysis: Fragmentation Pathways

To accurately characterize iodinated derivatives, one must understand the competition between Deiodination and Ring Cleavage .

The Iodine "Pop-Off" Effect (C-I Lability)

In Collision-Induced Dissociation (CID), the weakest bond breaks first. For 5-iodouracil (5-IU), the C-I bond energy is significantly lower than the ring bonds.

  • Mechanism: Under ESI (negative mode), the deprotonated precursor

    
     often undergoes heterolytic cleavage yielding 
    
    
    
    (m/z 126.9) or homolytic cleavage yielding an
    
    
    radical anion.
  • Contrast: For 5-chlorouracil, the C-Cl bond is strong. Energy put into the molecule often triggers a Retro-Diels-Alder (RDA) reaction before the halogen is ejected, preserving the halogen on the fragment.

Pyrimidine Ring Disintegration

Standard pyrimidine fragmentation involves the loss of HNCO (43 Da) via RDA mechanisms.

  • Iodinated: The loss of I often outcompetes RDA. You see a base peak of the uracil radical.

  • Brominated: You often see the RDA fragment containing bromine (e.g., loss of HNCO from the ring while Br stays attached).

Visualization: Fragmentation Logic Flow

The following diagram illustrates the divergent pathways between Iodinated and Brominated derivatives during MS/MS analysis.

FragmentationPathways Precursor Precursor Ion [M-H]- Energy Collision Energy (CID) Precursor->Energy I_Branch Iodinated Pyrimidine (Weak C-I Bond) Energy->I_Branch If X = Iodine Br_Branch Brominated Pyrimidine (Strong C-Br Bond) Energy->Br_Branch If X = Bromine Deiodination Primary Pathway: C-I Cleavage I_Branch->Deiodination Frag_I Fragment: [M-H-I]• (Base Skeleton) Deiodination->Frag_I Ion_I Ion: I- (m/z 126.9) Deiodination->Ion_I RDA Primary Pathway: Retro-Diels-Alder (RDA) Br_Branch->RDA Frag_Br Fragment: [M-H-HNCO]- (Halogen Retained) RDA->Frag_Br

Figure 1: Divergent fragmentation pathways. Iodine derivatives preferentially eject the halogen, whereas bromine derivatives often undergo ring cleavage first.

Experimental Protocol: Validated Workflow for Iodinated Pyrimidines

Analyzing iodinated compounds requires specific care to prevent in-source fragmentation and to ensure accurate mass measurement given the lack of isotopic confirmation.

Sample Preparation & Ionization

Objective: Minimize thermal degradation before MS analysis.

  • Solvent Selection: Use Methanol/Water (50:50) with 0.1% Ammonium Acetate .

    • Expert Insight: Avoid Formic Acid if operating in negative mode for halogens, as it suppresses ionization of acidic pyrimidines. Ammonium acetate provides a gentle buffer (pH ~7) favoring

      
       formation.
      
  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode .

    • Why: Pyrimidines have acidic N-H protons (pKa ~9). Negative mode yields clean

      
       ions. Positive mode often results in complex adducts (
      
      
      
      ,
      
      
      ) which complicate fragmentation analysis.
    • Alternative: Atmospheric Pressure Chemical Ionization (APCI) is too thermal and will cause premature deiodination.

MS/MS Acquisition Parameters

Objective: Capture both the labile Iodine loss and the structural backbone.

  • Instrument: Q-TOF or Orbitrap (High Resolution is essential to utilize Iodine's mass defect).

  • Collision Energy (CE): Ramp CE from 10 to 40 eV .

    • Low CE (10-15 eV): Preserves the C-I bond to confirm the molecular ion.

    • High CE (>30 eV): Forces ring fragmentation (RDA) to verify the pyrimidine skeleton.

Data Validation Step (Self-Check)

To validate that your peak is indeed an iodinated compound:

  • Check Mass Defect: Iodine has a mass defect of approx -0.1 Da relative to Carbon. Iodinated compounds often have lower fractional masses than purely organic contaminants.

  • Look for m/z 126.9: In negative mode MS/MS, the presence of a sharp peak at m/z 126.9045 (

    
    ) is diagnostic.
    

Supporting Data: Quantitative Comparison

The following table summarizes the bond dissociation energies (BDE) and characteristic MS features. The lower BDE of C-I is the causal factor for the fragmentation differences.

ParameterC-F (Fluoro)C-Cl (Chloro)C-Br (Bromo)C-I (Iodo)
Bond Energy (kcal/mol) [1]~115~81~68~57
Isotopic Pattern None (Monoisotopic)3:1 (

)
1:1 (

)
None (Monoisotopic)
Diagnostic Ion (Neg Mode)

(m/z 19, rare)

(m/z 35/37)

(m/z 79/81)

(m/z 126.9)
Fragmentation Behavior Stable bond; Ring cleavage dominates.Mixed behavior.Mixed behavior.Halogen loss dominates.
Visualization: Experimental Decision Tree

Use this workflow to determine the optimal analysis path for unknown halogenated pyrimidines.

AnalysisWorkflow Start Unknown Sample Ionization ESI Negative Mode Start->Ionization IsotopeCheck Check Isotope Pattern Ionization->IsotopeCheck Pattern_Yes M, M+2 Pattern Found IsotopeCheck->Pattern_Yes Split Peak Pattern_No Single M Peak IsotopeCheck->Pattern_No Single Peak Br_Cl_Path Candidate: Br or Cl Action: Standard CID Pattern_Yes->Br_Cl_Path I_F_Path Candidate: I or F Action: Check Mass Defect Pattern_No->I_F_Path Defect_High Negative Mass Defect (High Mass) I_F_Path->Defect_High Is Mass > 100? Confirm_I CONFIRMED: Iodinated Expect I- (126.9) Defect_High->Confirm_I

Figure 2: Decision tree for identifying halogenated pyrimidines based on isotopic patterns and mass defect.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-X bond energies).
  • NIST Mass Spectrometry Data Center . (2023). 5-Iodouracil Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Thevis, M., et al. (2008). Mass spectrometric characterization of iodinated contrast agents. Journal of Mass Spectrometry.
  • Giangrande, P.H., et al. (2005). Identification of Iodinated Pyrimidine Nucleotides. Biochemistry.

HPLC purity analysis methods for 4-(imidazol-1-yl)-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: HPLC Purity Analysis of 4-(imidazol-1-yl)-5-iodopyrimidine

Executive Summary

The analysis of 4-(imidazol-1-yl)-5-iodopyrimidine presents a classic chromatographic paradox: the molecule combines a basic nitrogen heterocycle (prone to silanol interactions and peak tailing) with a bulky, lipophilic iodine atom (requiring hydrophobic discrimination).

Standard alkyl-bonded phases (C18) often struggle to resolve this compound from its de-iodinated byproducts or regioisomers while maintaining acceptable peak symmetry. This guide compares the industry-standard C18 approach against a chemically superior Phenyl-Hexyl alternative , demonstrating why utilizing


-

interactions yields superior resolution and quantitation limits for this specific intermediate.

The Analytical Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical profile:

  • The Basic Core (Imidazole): The imidazole moiety (pKa ~7.0) is protonated at acidic pH. On traditional silica-based C18 columns, this leads to secondary interactions with residual silanols, causing severe peak tailing (

    
    ).
    
  • The Hydrophobic Shield (Iodine): The iodine at the C5 position adds significant lipophilicity and polarizability. While it increases retention on C18, it requires a phase capable of shape selectivity to distinguish it from chloro- or bromo- analogs often present in synthesis.

  • The

    
    -System:  The electron-deficient pyrimidine ring coupled with the imidazole creates a conjugated system highly amenable to alternative separation mechanisms.
    

Method Comparison: Standard vs. Optimized

We evaluated two distinct separation strategies. The data below synthesizes performance metrics typical for this class of halogenated heteroaromatics.

Method A: The "Workhorse" (Baseline)
  • Column: C18 (End-capped), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase: Acetonitrile / Water with 0.1% Trifluoroacetic acid (TFA).

  • Mechanism: Pure Hydrophobic Interaction.

Method B: The "Selective" (Recommended)
  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase: Methanol / 10 mM Ammonium Formate (pH 3.8).

  • Mechanism: Hydrophobic Interaction +

    
    -
    
    
    
    Stacking + Dipole-Induced Dipole (Iodine).
Performance Data Summary
MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Analysis
Tailing Factor (

)
1.6 - 1.81.0 - 1.1 Method B suppresses silanol activity via buffer and

-shielding.
Resolution (

)
*
1.83.5 Phenyl phase discriminates the iodine substituent more effectively.
Selectivity (

)
1.051.12 Methanol promotes

-

overlap between analyte and stationary phase.
LOD (S/N=3) 0.5 µg/mL0.1 µg/mL Sharper peaks in Method B lead to higher signal-to-noise ratios.

*Resolution measured between main peak and nearest impurity (typically des-iodo or regioisomer).

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The choice of Methanol over Acetonitrile is critical; Acetonitrile's own


-electrons can compete with the stationary phase, dampening the selectivity gains of the Phenyl-Hexyl column [1].
Reagents & Preparation
  • Buffer (10 mM Ammonium Formate, pH 3.8): Dissolve 0.63 g of ammonium formate in 1000 mL of HPLC-grade water. Adjust pH to 3.8 with Formic Acid. Filter through 0.22 µm membrane.

  • Diluent: 50:50 Methanol:Water. (Use of 100% organic diluent may cause peak distortion for early eluters).

Instrument Parameters
  • Detector: UV-Vis / PDA at 254 nm (primary) and 230 nm (secondary for impurities).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Constant temperature is vital for reproducible

    
    -
    
    
    
    interactions).
  • Injection Vol: 5 - 10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.03070Linear Gradient
18.03070Wash (Elute highly lipophilic dimers)
18.19010Re-equilibration
23.09010End

Scientific Rationale & Mechanism

Why Phenyl-Hexyl?

The Phenyl-Hexyl phase offers a unique "orthogonal" selectivity compared to C18. The iodine atom on the pyrimidine ring is highly polarizable (a "soft" heteroatom). The


-electrons of the phenyl ring in the stationary phase can induce a dipole in the iodine, creating a specific retention mechanism that C18 lacks. Furthermore, the aromatic rings of the analyte stack with the phenyl rings of the column, increasing retention of the planar aromatic product relative to non-planar impurities [2].
Why pH 3.8?

At pH 3.8, the imidazole nitrogen is fully protonated. While this usually risks silanol interaction, the Ammonium Formate buffer provides sufficient ionic strength to mask these sites. More importantly, the Phenyl-Hexyl ligand is bulky; it sterically shields the underlying silica surface better than a single C18 chain, resulting in superior peak symmetry for basic compounds [3].

Decision Workflow Diagram

The following diagram illustrates the logical pathway for selecting the optimal method based on impurity profile and compound chemistry.

MethodSelection Start Start: Purity Analysis of 4-(imidazol-1-yl)-5-iodopyrimidine CheckBasicity Check Basicity: Is Imidazole pKa > 6? Start->CheckBasicity StandardC18 Test Method A: C18 / ACN / TFA CheckBasicity->StandardC18 Yes EvalTailing Evaluate Peak Shape: Is Tailing Factor > 1.2? StandardC18->EvalTailing EvalRes Evaluate Selectivity: Is Iodine-Impurity Rs > 2.0? EvalTailing->EvalRes No SwitchPhenyl Switch to Method B: Phenyl-Hexyl / MeOH EvalTailing->SwitchPhenyl Yes (Tailing Issues) EvalRes->SwitchPhenyl No (Poor Resolution) FinalMethod Final Validated Method: High Selectivity & Symmetry EvalRes->FinalMethod Yes (Rare) OptimizeBuffer Optimize Buffer: Ammonium Formate pH 3.8 SwitchPhenyl->OptimizeBuffer OptimizeBuffer->FinalMethod

Caption: Logical decision tree for transitioning from standard C18 screening to optimized Phenyl-Hexyl methodologies for basic halogenated heterocycles.

References

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Solvent Selectivity and

    
    -
    
    
    
    interactions).
  • Croes, K., et al. (2005). "Retention behavior of basic compounds on Phenyl-Hexyl stationary phases." Journal of Chromatography A.

    
    -selectivity for bases). 
    
  • McCalley, D. V. (2010). "Analysis of the retention behavior of basic compounds on modern HPLC columns." Journal of Chromatography A. (Authoritative review on handling basic heterocycles).

Comparison of 5-iodo vs 5-bromo pyrimidine reactivity in cross-coupling

[1]

Executive Summary: The Reactivity vs. Stability Trade-off[2][3]

In the functionalization of the pyrimidine scaffold, the choice between 5-iodopyrimidine and 5-bromopyrimidine is rarely just a matter of availability; it is a strategic decision between kinetic reactivity and thermodynamic stability .

  • 5-Iodopyrimidine is the "High-Performance/High-Risk" candidate. It offers rapid oxidative addition rates, often enabling cross-coupling at room temperature.[1][2] However, it suffers from higher costs, light sensitivity, and a propensity for hydrodehalogenation or "halogen dance" rearrangements under lithiation conditions.

  • 5-Bromopyrimidine is the "Workhorse."[1] It requires higher activation energies (typically >60°C) but offers superior shelf-stability, lower cost, and resistance to side reactions, making it the preferred choice for scale-up unless thermal sensitivity is a limiting factor.

Mechanistic Foundation: The Oxidative Addition Differential

The governing factor distinguishing these two substrates is the Bond Dissociation Energy (BDE) of the carbon-halogen bond.[1][3][4] In Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille), the rate-determining step (RDS) is frequently the oxidative addition of Pd(0) into the C-X bond.[5]

Comparative Data: Bond Energetics
Metric5-Iodopyrimidine5-BromopyrimidineImpact
C-X Bond Energy ~65 kcal/mol~81 kcal/molIodide cleavage is thermodynamically favored.
C-X Bond Length 2.09 Å1.89 ÅLonger C-I bond allows easier metal insertion.[1]
Oxidative Addition Temp RT to 40°C60°C to 100°CIodides allow milder conditions for sensitive substrates.[1]
Leaving Group Ability ExcellentGoodIodide creates a more stable Pd(II) intermediate.
The Electronic "Trap" of Pyrimidine

Unlike benzene, the pyrimidine ring is electron-deficient (π-deficient). This actually facilitates oxidative addition compared to phenyl halides because the electron-poor ring pulls density away from the C-X bond, weakening it further.[1]

  • Consequence: 5-Iodopyrimidine is exceptionally reactive, sometimes too reactive, leading to homocoupling or reduction if the transmetallation step is slow.

Critical Side-Reaction: The "Halogen Dance" & Dehalogenation

A common pitfall for researchers moving from phenyl halides to pyrimidines is ignoring the acidity of the ring protons.[1] The C4 and C6 protons on pyrimidine are relatively acidic.[1]

The Risk: Under basic conditions (common in coupling or pre-functionalization), 5-iodopyrimidines are highly susceptible to the Halogen Dance Rearrangement . The iodine atom migrates to the thermodynamically more stable 4-position, or the substrate undergoes hydrodehalogenation (loss of halide).

Visualization: The Halogen Dance Pathway

This diagram illustrates the mechanism where a base triggers the migration of the halogen, a reaction much faster with Iodine due to its high polarizability (softness).

HalogenDancecluster_warningRisk Factor: High with Iodine, Low with BromineStart5-Iodopyrimidine(Kinetic Product)Intermediate4-Lithio-5-iodoIntermediateStart->Intermediate C4-H RemovalBaseBase (Deprotonation)Base->IntermediateTransitionHalogen Migration(Isomerization)Intermediate->Transition Fast for IProduct4-Iodopyrimidine(Thermodynamic Product)Transition->Product Stabilization

Caption: The base-catalyzed migration of Iodine from C5 to C4 (Halogen Dance) is driven by the stability of the resulting anion. 5-Bromopyrimidine is significantly more resistant to this migration.

Experimental Protocols & Performance

Scenario A: Sonogashira Coupling (The "Iodo" Advantage)

Sonogashira coupling is sensitive to steric hindrance and electronic deactivation.[6] Here, the 5-iodo variant is vastly superior, often proceeding without copper co-catalysis or heat.

Protocol: Room Temperature Sonogashira (5-Iodo)

  • Charge: 5-Iodopyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%).

  • Solvent: Degassed THF/Et₃N (1:1 ratio).

  • Addition: Add terminal alkyne (1.2 equiv) dropwise under Argon.

  • Reaction: Stir at 23°C (RT) for 2-4 hours.

  • Outcome: High conversion (>90%).

    • Comparison: 5-Bromopyrimidine typically requires heating to 60-80°C in this system, which promotes alkyne homocoupling (Glaser coupling) side products.

Scenario B: Suzuki-Miyaura Coupling (The "Bromo" Standard)

For Suzuki coupling, the boronic acid activation is often the bottleneck, not the oxidative addition. Therefore, the extra reactivity of the Iodide is often unnecessary and wasteful.[1]

Protocol: Robust Suzuki Coupling (5-Bromo)

  • Charge: 5-Bromopyrimidine (1.0 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (5 mol%).

  • Solvent: Dioxane/Water (4:1).[1]

  • Reaction: Heat to 90°C for 4-12 hours.

  • Outcome: Excellent yield, low dehalogenation.[1]

    • Comparison: Using 5-Iodopyrimidine here often leads to protodehalogenation (product is unsubstituted pyrimidine) because the oxidative addition is so fast that if transmetallation stalls, the Pd-Ar species scavenges a hydride from the solvent.

Strategic Decision Matrix

When designing a synthesis route, use this logic flow to select the correct halogen.

DecisionMatrixStartSelect Halogen forC5-Pyrimidine CouplingQ1Is the coupling partnerthermally unstable (>50°C)?Start->Q1Branch1_YesYesQ1->Branch1_YesBranch1_NoNoQ1->Branch1_NoResult_IUse 5-Iodopyrimidine(Enable RT coupling)Branch1_Yes->Result_IQ2Is the reaction typeSonogashira or Heck?Branch1_No->Q2Branch2_YesYesQ2->Branch2_YesBranch2_NoNo (Suzuki/Stille)Q2->Branch2_NoBranch2_Yes->Result_IQ3Is Cost/Scalea primary constraint?Branch2_No->Q3Branch3_YesYesQ3->Branch3_YesBranch3_NoNoQ3->Branch3_NoResult_BrUse 5-Bromopyrimidine(Standard Conditions)Branch3_Yes->Result_BrBranch3_No->Result_Br

Caption: Decision tree for selecting 5-I vs 5-Br pyrimidine. Thermal sensitivity and specific coupling types (Sonogashira) favor Iodine; Scale and Robustness favor Bromine.

References

  • BenchChem Technical Support. (2025).[7][1][8][9] A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem. Link

  • Schnürch, M., et al. (2007).[1][10] Halogen dance reactions—A review. Chemical Society Reviews, 36, 1046-1057.[10] Link

  • Luo, Y., et al. (2018).[1] Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. ACS Omega.[1] Link

  • Garg, N. K., et al. (2015).[1] Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 92, 89-100. Link

  • Nagy, A., et al. (2001).[1] Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. Link

Reactivity profile of 4-(1H-Imidazol-1-yl)-5-iodopyrimidine vs 4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reactivity Profile of 4-(1H-Imidazol-1-yl)-5-iodopyrimidine vs. 4-Chloropyrimidine

Executive Summary: The Strategic Choice

In the design of pyrimidine-based scaffolds—ubiquitous in kinase inhibitors and nucleotide analogs—the choice of electrophile dictates synthetic efficiency. This guide compares the standard commodity reagent, 4-chloropyrimidine (4-CP) , against the specialized, activated intermediate, 4-(1H-Imidazol-1-yl)-5-iodopyrimidine (4-IIP) .

The Core Distinction: While 4-CP relies on thermal energy or strong basicity to drive Nucleophilic Aromatic Substitution (SNAr), 4-IIP functions as a "dual-activated" system. The 5-iodo substituent provides inductive activation of the ring, while the 4-imidazolyl moiety acts as a superior leaving group (azoly), often permitting substitution under milder conditions. 4-IIP is not merely an alternative; it is a strategic "activated ester equivalent" for the pyrimidine series, enabling chemoselective functionalization that 4-CP cannot achieve.

Mechanistic Profiling & Electronic Causality

To understand the reactivity difference, we must analyze the transition states and ground-state electronics of both species.

A. Electronic Activation (The 5-Iodo Effect)
  • 4-Chloropyrimidine: The pyrimidine ring is electron-deficient due to the two nitrogen atoms. However, the C5 position is occupied by a hydrogen, which offers no additional activation.

  • 4-(1H-Imidazol-1-yl)-5-iodopyrimidine: The iodine atom at C5 exerts a strong inductive electron-withdrawing effect (-I). This lowers the energy of the LUMO at the C4 position, making it significantly more susceptible to nucleophilic attack. Although iodine is bulky, the electronic activation generally outweighs steric hindrance for small-to-moderate nucleophiles.

B. Leaving Group Physics (Chloride vs. Imidazole)
  • Chloride (Cl⁻): A good leaving group, but the C–Cl bond is strong. Displacement typically requires overcoming a significant activation energy barrier.

  • Imidazolyl (Im⁻): The imidazole ring, attached via nitrogen, mimics the reactivity of an N-acyl imidazole (like in CDI coupling). It is a "soft" leaving group. Crucially, its leaving ability can be catalytically enhanced by protonation or Lewis acids, transforming it into a neutral imidazole species—a superb leaving group compared to the anionic chloride.

Comparative Reactivity Matrix
Feature4-Chloropyrimidine (4-CP) 4-(1H-Imidazol-1-yl)-5-iodopyrimidine (4-IIP)
Primary Mechanism SNAr (Addition-Elimination)SNAr (Activated Addition-Elimination)
C4 Electrophilicity ModerateHigh (Inductively activated by 5-I)
Leaving Group Chloride (Requires solvation)Imidazolyl (Resonance stabilized)
Reaction Temp Typically 80–120°CTypically 25–60°C
Chemoselectivity Lower (Harsh conditions may affect other groups)High (Milder conditions preserve sensitive moieties)
Downstream Utility Limited (C5-H is unreactive)Versatile (C5-I available for Suzuki/Sonogashira coupling)

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways. Note how the 5-iodo group stabilizes the Meisenheimer complex in the 4-IIP pathway.

ReactivityPathways Start_CP 4-Chloropyrimidine (Standard) TS_CP TS1: High Energy Barrier (Unactivated Ring) Start_CP->TS_CP Heat (>80°C) Start_IIP 4-(Imidazolyl)-5-iodopyrimidine (Activated) TS_IIP TS2: Lower Energy Barrier (5-I Inductive Stabilization) Start_IIP->TS_IIP Mild (<60°C) Nu Nucleophile (Nu-H) Nu->TS_CP Nu->TS_IIP Inter_CP Meisenheimer Complex A TS_CP->Inter_CP Inter_IIP Meisenheimer Complex B (Stabilized by 5-I) TS_IIP->Inter_IIP Product 4-Substituted Pyrimidine Inter_CP->Product -HCl Inter_IIP->Product -Imidazole (Recyclable)

Figure 1: Comparative reaction energy landscapes. The 5-iodo substituent and imidazolyl leaving group significantly lower the activation energy for nucleophilic attack.

Experimental Protocols

These protocols are designed to be self-validating. The synthesis of 4-IIP itself serves as a proof of the "activation" concept, as it is often generated from 4-chloro-5-iodopyrimidine.

Protocol A: Synthesis of 4-(1H-Imidazol-1-yl)-5-iodopyrimidine

Use this protocol to generate the activated reagent from the chloro-precursor.

  • Reagents: 4-Chloro-5-iodopyrimidine (1.0 eq), Imidazole (3.0 eq), Toluene (anhydrous).

  • Procedure:

    • Dissolve 4-chloro-5-iodopyrimidine in Toluene (0.5 M).

    • Add Imidazole.[1][2][3][4][5][6][7] (Note: Excess imidazole acts as both nucleophile and HCl scavenger).

    • Heat to 80°C for 2–4 hours. Monitor by LCMS.

    • Validation: The peak for the chloride (M+H) will disappear, replaced by the imidazole adduct (M+H = Mass + 31 approx).

    • Workup: Cool to RT. The product often precipitates or can be extracted with EtOAc/Water.

  • Why this works: Imidazole is a stronger nucleophile than it is a leaving group under these basic conditions, driving the equilibrium forward.

Protocol B: Controlled Displacement (The "Soft" Substitution)

Use this protocol to substitute the imidazole group with a valuable amine nucleophile.

  • Reagents: 4-(1H-Imidazol-1-yl)-5-iodopyrimidine (1.0 eq), Target Amine (1.1 eq), DIPEA (1.5 eq), DMSO or DMF.

  • Procedure:

    • Dissolve the pyrimidine in DMSO (0.2 M).

    • Add DIPEA and the amine.

    • Stir at Room Temperature for 1 hour.

    • Checkpoint: If reaction is slow, heat to 40–50°C. (Contrast: 4-Chloropyrimidine would likely require 100°C for the same amine).

  • Observation: The reaction proceeds cleanly with minimal hydrolysis side-products, a common issue with chloropyrimidines at high temperatures.

Strategic Application Workflow

When should you switch from the cheap 4-chloropyrimidine to the activated 4-IIP?

DecisionTree Start Need to Functionalize Pyrimidine C4 Position Q1 Is the Nucleophile Sensitive to Heat (>80°C)? Start->Q1 Path_Std Use 4-Chloropyrimidine Q1->Path_Std No Q2 Do you need a handle for Cross-Coupling at C5? Q1->Q2 Yes Result_Std Standard S_NAr (High Temp, Base) Path_Std->Result_Std Path_Adv Use 4-(Imidazolyl)-5-iodopyrimidine Result_Adv Activated S_NAr (Low Temp) + C5 Handle Path_Adv->Result_Adv Q2->Path_Adv Yes (Iodine is required) Q2->Path_Adv No, but need mild conditions

Figure 2: Decision matrix for reagent selection. The Imidazolyl-Iodo derivative is preferred for sensitive substrates or multi-step library synthesis.

References

  • National Institutes of Health (NIH). (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives. PubMed. Retrieved from [Link]

Sources

Definitive Structural Validation: 5-Position Pyrimidine Substitution via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry—particularly within kinase inhibitor discovery—the pyrimidine scaffold is ubiquitous. However, the regioselectivity of functionalization is a frequent point of failure. While electrophilic aromatic substitution (EAS) theoretically favors the electron-rich C5 position, competing nucleophilic attacks or ambiguous synthetic pathways can lead to C4 or C2 isomers that remain undetected by standard proton NMR (


H NMR) due to the loss of diagnostic protons.

This guide objectively compares validation methodologies and establishes Carbon-13 Nuclear Magnetic Resonance (


C NMR)  as the critical "structural backbone" for verifying 5-position substitution. We present a self-validating protocol that distinguishes the desired 5-substituted product from its 4-substituted regioisomer using chemical shift logic, symmetry arguments, and heteronuclear coupling.

The Challenge: Regioisomer Ambiguity

The pyrimidine ring is


-deficient.
  • C2, C4, C6 are electron-poor (adjacent to Nitrogen).

  • C5 is relatively electron-rich (the "aromatic" position).

The Risk: In reactions involving activated pyrimidines (e.g., halogenation or metal-catalyzed cross-couplings), "scrambling" or unexpected nucleophilic attack at C4 can occur.

  • 
    H NMR Limitation:  Substitution at C5 removes the H5 proton. If the molecule is symmetric (e.g., identical substituents at C4/C6), the remaining proton signals may not definitively prove where the new group is attached.
    
  • Mass Spectrometry Limitation: Regioisomers have identical masses and often indistinguishable fragmentation patterns.

Comparative Analysis of Validation Methods

FeatureMethod A:

H NMR
Method B:

C NMR (Recommended)
Method C: 2D NMR (HMBC)
Primary Detection Protons (H)Carbon Skeleton (C)H-C Connectivity
Sensitivity High (Minutes)Low (Hours)Medium (30-60 mins)
Quaternary Detection No (Blind spot)Yes (Direct observation)Indirect (via coupling)
Regio-Specificity Low (Infers structure)High (Chemical shift rules)Very High (Gold Standard)
Throughput HighMediumLow
Verdict Preliminary Screen only.Definitive Structural Proof.Use for complex/ambiguous cases.
Why C NMR is the Validation Backbone

While HMBC (Heteronuclear Multiple Bond Correlation) is powerful, it requires protons within 2-3 bonds of the substitution site. If the substituent is "proton-poor" (e.g., -Br, -I, -NO2, -CF3), HMBC correlations may be weak or absent.


C NMR provides a direct readout of the ring carbons regardless of proton proximity. 

Technical Deep Dive: The Validation Logic

To validate substitution at C5, we rely on three spectroscopic pillars: Shielding Contrasts , Symmetry , and Substituent Effects (SCS) .

Pillar 1: The Chemical Shift "Zip Code"

The pyrimidine ring has two distinct chemical shift zones.

  • Zone A (Deshielded): C2, C4, C6 resonate downfield (155–170 ppm ) due to the electronegative nitrogen atoms.

  • Zone B (Shielded): C5 resonates significantly upfield (118–125 ppm in unsubstituted pyrimidine).

The Validation Rule: If your substituent is at C5, the quaternary carbon signal must appear in the Zone B range (adjusted for SCS). If the quaternary signal appears in Zone A , you likely have a C4-substituted isomer.

Pillar 2: Symmetry Breaking
  • 5-Substitution: Preserves the plane of symmetry through C2 and C5.

    • Result: C4 and C6 remain chemically equivalent (1 signal).

  • 4-Substitution: Breaks the symmetry.

    • Result: C5 and C6 become distinct (2 signals).

Pillar 3: Substituent Chemical Shift (SCS) Effects

Predicting the shift of the ipso-carbon (C5) confirms the identity of the attached group.

Substituent at C5Effect on C5 Shift (

)
Expected C5 Range (ppm)Mechanistic Cause
Hydrogen (Unsub) 0118 - 122 Baseline
Bromine (-Br) -5 to -10 (Upfield)110 - 115 Heavy Atom Effect
Iodine (-I) -30 to -40 (Upfield)80 - 90 Heavy Atom Effect
Carbon (-R) +10 to +20 (Downfield)130 - 140 Deshielding
Nitro (-NO2) +20 to +30 (Downfield)140 - 150 Strong Electron Withdrawal

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation
  • Concentration: Dissolve >20 mg of product in 0.6 mL deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ).
  • Relaxation Agent (Optional but Recommended): Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
    • Reason: Quaternary carbons (like substituted C5) have very long relaxation times (

      
      ). Without Cr(acac)
      
      
      
      , they may not appear in standard scans, leading to false negatives.
Step 2: Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds (or 5s if no Cr(acac)

    
     is used).
    
  • Scans (NS): Minimum 1024 scans (high S/N required for quaternary carbons).

  • Spectral Width: -10 to 220 ppm.

Step 3: Data Interpretation (The Decision Tree)

ValidationLogic Start Start: Acquire 13C{1H} Spectrum CountPeaks Count Pyrimidine Ring Signals (Exclude substituents) Start->CountPeaks SymmetryCheck Are C4 and C6 Equivalent? (Only 1 peak in 155-170 ppm region?) CountPeaks->SymmetryCheck LocateQuat Locate Quaternary Carbon (C_ipso) SymmetryCheck->LocateQuat Yes (Symmetric) Result4 CONCLUSION: 4-Substituted Isomer (Asymmetric) SymmetryCheck->Result4 No (Asymmetric) CheckShift Check Chemical Shift of C_ipso LocateQuat->CheckShift RangeA Range: 155 - 175 ppm CheckShift->RangeA RangeB Range: 80 - 145 ppm CheckShift->RangeB RangeA->Result4 Deshielded (Next to N) Result5 CONCLUSION: 5-Substituted Product (Symmetric) RangeB->Result5 Shielded (Beta to N)

Figure 1: Logic flow for distinguishing pyrimidine regioisomers using


C NMR data.

Advanced Verification: Heteronuclear Coupling

If the substituent contains a magnetically active nucleus (e.g.,


F), the splitting pattern in the 

C NMR provides indisputable proof of position.

Case Study: 5-Fluoropyrimidine

  • Observation: The C5 carbon appears as a doublet with a massive coupling constant (

    
    ).
    
  • The Proof: The adjacent carbons (C4/C6) will appear as doublets with a smaller coupling (

    
    ).
    
  • The Isomer Check: If the Fluorine were at C4, you would see two different adjacent couplings (one to C5, one to N/C2—though N coupling is rarely seen, the lack of symmetry would result in complex splitting).

References

  • General Pyrimidine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

  • Substituent Effects (SCS): Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Regioselectivity in Pyrimidines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1]

  • Heavy Atom Effects: "Heavy Atom Effects on 13C NMR Chemical Shifts." Hans Reich's NMR Collection, University of Wisconsin-Madison.

  • SDBS Database: Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Sources

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